molecular formula C16H24FN3O2S B10886196 Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-

Piperazine, 1-[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]-4-methyl-

Cat. No.: B10886196
M. Wt: 341.4 g/mol
InChI Key: MAMJCNSCIAPPRH-UHFFFAOYSA-N
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Description

1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE typically involves the reaction of 4-fluorophenylsulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform, and the mixture is heated to facilitate the reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-FLUOROPHENYL)SULFONYL]-2-PYRROLIDINONE: Similar structure but with a pyrrolidinone ring.

    4-(4-FLUOROPHENYL)BENZENESULFONYL CHLORIDE: Contains a similar fluorophenylsulfonyl group but with a different core structure.

    1-[(4-FLUOROPHENYL)SULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE: Features a tetrahydroquinoline ring instead of a piperazine ring.

Uniqueness

1-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-4-METHYLPIPERAZINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H24FN3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C16H24FN3O2S/c1-18-10-12-19(13-11-18)15-6-8-20(9-7-15)23(21,22)16-4-2-14(17)3-5-16/h2-5,15H,6-13H2,1H3

InChI Key

MAMJCNSCIAPPRH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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